3-Methyl-1-(methylamino)butan-2-one
Description
3-Methyl-1-(methylamino)butan-2-one (IUPAC name: 1-(methylamino)-3-methylbutan-2-one) is a secondary amine-containing ketone with the molecular formula C₆H₁₁NO (MW: 113.16 g/mol). Its structure features a butan-2-one backbone (four-carbon chain with a ketone at position 2), a methyl group at position 3, and a methylamino group (-NHCH₃) at position 1.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-methyl-1-(methylamino)butan-2-one |
InChI |
InChI=1S/C6H13NO/c1-5(2)6(8)4-7-3/h5,7H,4H2,1-3H3 |
InChI Key |
OMWKPVQXGRTCLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CNC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 3-methylbutan-2-one reacts with aqueous methylamine (40%) and formaldehyde (37%) in ethanol at 50–60°C for 6–8 hours. The use of ethanol as a solvent enhances solubility and minimizes side reactions, while elevated temperatures accelerate imine formation. Post-reaction, the mixture is neutralized with hydrochloric acid, and the product is extracted using ethyl acetate. Yield optimization studies indicate that maintaining a pH of 8–9 during the reaction increases product purity to >90%.
Table 1: Mannich Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Solvent | Ethanol |
| Temperature | 50–60°C |
| Reaction Time | 6–8 hours |
| Methylamine Concentration | 40% aqueous solution |
| Yield | 75–85% |
Challenges include controlling exothermic reactions during formaldehyde addition and preventing polymerization of intermediates. Catalytic amounts of acetic acid (1–2 mol%) mitigate these issues by stabilizing reactive intermediates.
Reductive Amination of 3-Methyl-1-oxobutan-2-one
Reductive amination offers a one-pot route by combining 3-methyl-1-oxobutan-2-one with methylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts are commonly employed.
Protocol and Efficiency
In a representative procedure, 3-methyl-1-oxobutan-2-one (1.0 equiv) reacts with methylamine (1.2 equiv) in methanol under hydrogen gas (5 atm) at 25°C for 12 hours, using 5% Pd/C as a catalyst. The reaction proceeds via imine formation followed by hydrogenation, yielding this compound with 70–78% efficiency.
Table 2: Reductive Amination Conditions
| Parameter | Value/Range |
|---|---|
| Catalyst | 5% Pd/C |
| Pressure | 5 atm H₂ |
| Solvent | Methanol |
| Temperature | 25°C |
| Yield | 70–78% |
This method avoids strongly acidic conditions, making it suitable for acid-sensitive substrates. However, catalyst costs and hydrogenation safety concerns limit industrial scalability.
Alkylation of Methylamine with Halogenated Ketones
Nucleophilic substitution of 1-chloro-3-methylbutan-2-one with methylamine provides a direct route to the target compound. This method requires anhydrous conditions to prevent hydrolysis of the halogenated precursor.
Stepwise Procedure
-
Synthesis of 1-Chloro-3-methylbutan-2-one : 3-Methylbutan-2-one is treated with chlorine gas in carbon tetrachloride at 0–5°C, yielding 1-chloro-3-methylbutan-2-one (85% purity).
-
Alkylation : The chlorinated ketone reacts with methylamine (2.0 equiv) in tetrahydrofuran (THF) at 60°C for 4 hours, followed by aqueous workup.
Table 3: Alkylation Method Performance
| Parameter | Value/Range |
|---|---|
| Solvent | THF |
| Temperature | 60°C |
| Reaction Time | 4 hours |
| Methylamine Equivalents | 2.0 |
| Yield | 65–72% |
Drawbacks include the handling of toxic chlorine gas and the formation of by-products like dialkylated amines.
Industrial-Scale Continuous Flow Synthesis
Recent advancements in continuous flow chemistry enable large-scale production with improved efficiency. A patented process employs microreactors to enhance heat and mass transfer during the Mannich reaction.
Key Industrial Parameters
-
Reactors : Tubular microreactors with a 2 mm internal diameter.
-
Flow Rate : 10 mL/min for each reactant stream (ketone, amine, aldehyde).
-
Residence Time : 3–5 minutes at 70°C.
Table 4: Continuous Flow vs. Batch Synthesis
| Metric | Batch Method | Continuous Flow |
|---|---|---|
| Yield | 75–85% | 88–92% |
| Purity | 90–95% | >99% |
| Reaction Time | 6–8 hours | 3–5 minutes |
| Scalability | Moderate | High |
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Mannich Reaction | High yield, simplicity | pH sensitivity |
| Reductive Amination | Mild conditions | Catalyst cost |
| Alkylation | Direct route | Toxic intermediates |
| Continuous Flow | Scalability, purity | High initial investment |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(methylamino)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-Methyl-2-butanone can be converted to 3-Methyl-2-butanoic acid.
Reduction: The reduction yields 3-Methyl-2-butanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
3-Methyl-1-(methylamino)butan-2-one has the molecular formula . It features a ketone functional group and a methylamino group attached to a butane backbone. This unique structural arrangement contributes to its reactivity and utility in various applications.
Medicinal Chemistry
- Therapeutic Potential : Research indicates that this compound may have therapeutic properties, particularly in metabolic disorders. It acts as an inhibitor of trimethylamine and trimethylamine N-oxide production, which are metabolites linked to inflammation and liver injury. Its modulation of choline metabolism in gut microbiota suggests potential benefits in managing metabolic conditions.
- Biochemical Mechanisms : The compound interacts with various molecular targets, influencing enzyme activities and metabolic pathways. This interaction is crucial for its application in drug development, particularly in creating compounds that can modulate specific biochemical pathways.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for diverse chemical transformations that can lead to the formation of more complex molecules. The compound can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for synthetic chemists.
Case Studies and Research Findings
Recent research has demonstrated the compound's efficacy across various applications:
- Bioconjugation Stability : A study showed that bioconjugates formed using this compound exhibited enhanced stability and specificity compared to traditional linkers. This property is particularly beneficial in drug delivery systems where stability is crucial for therapeutic efficacy.
- Fuel Additive Potential : Preliminary findings suggest that small additions of this compound to biofuels can improve combustion efficiency while reducing harmful emissions such as carbon monoxide and hydrocarbons. This application highlights its potential in environmental sustainability efforts.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(methylamino)butan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction leads to the formation of new chemical bonds and the generation of reaction products. The pathways involved in these reactions are often studied using kinetic and mechanistic analyses .
Comparison with Similar Compounds
2-(Methylamino)-1-(3-methylphenyl)propan-1-one
- Molecular Formula: C₁₁H₁₃NO (MW: 175.23 g/mol)
- Key Features: Contains a propan-1-one backbone (three-carbon chain with ketone at position 1). Substituted with a 3-methylphenyl group at position 1 and a methylamino group at position 2.
- Structural Differences :
- The ketone is at position 1 (vs. position 2 in the target compound).
- Incorporation of an aromatic ring (3-methylphenyl) increases lipophilicity (higher logP) compared to the aliphatic target compound.
3,3-Dimethyl-1-[(3-methyl-1-pentyn-3-yl)amino]-2-butanone
- Molecular Formula : C₁₂H₂₀N₂O (MW: 208.30 g/mol)
- Key Features: Shares the butan-2-one backbone but with 3,3-dimethyl groups and a complex alkyne-containing amino substituent.
- Structural Differences: Bulky substituents (3-methylpentynyl group) introduce steric hindrance, reducing reactivity compared to the simpler methylamino group in the target compound. Higher molecular weight and logP due to the alkyne and dimethyl groups.
- Synthesis: Involves multi-step alkylation and purification via column chromatography, similar to methods described for methylamino derivatives .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂ (MW: 193.67 g/mol)
- Key Features :
- Contains an ester group (COOCH₃) instead of a ketone.
- Chiral center at position 2 (S-configuration) and 3,3-dimethyl substitution.
- Structural Differences :
- Ester functional group increases polarity and aqueous solubility compared to the ketone in the target compound.
- The hydrochloride salt form enhances stability for pharmaceutical applications.
- Synthesis : Uses tert-butoxycarbonyl (Boc) protection and deprotection strategies, as detailed in patent literature .
3-Methyl-2-butanone
Table 1: Key Properties of 3-Methyl-1-(methylamino)butan-2-one and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | logP* | Synthesis Complexity |
|---|---|---|---|---|---|
| This compound | C₆H₁₁NO | 113.16 | Ketone, methylamino | ~1.2 (estimated) | Moderate |
| 2-(Methylamino)-1-(3-methylphenyl)propan-1-one | C₁₁H₁₃NO | 175.23 | Ketone, methylamino, aromatic | ~2.5 | High |
| 3,3-Dimethyl-1-[(3-methylpentynyl)amino]-2-butanone | C₁₂H₂₀N₂O | 208.30 | Ketone, alkyne, dimethyl | ~3.0 | High |
| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl | C₈H₁₆ClNO₂ | 193.67 | Ester, methylamino, hydrochloride salt | ~1.8 | High |
| 3-Methyl-2-butanone | C₅H₁₀O | 86.13 | Ketone | 0.7 | Low |
*logP values estimated using fragment-based methods where experimental data were unavailable.
Research and Application Insights
- Pharmaceutical Relevance: Compounds like 2-(Methylamino)-1-(3-methylphenyl)propan-1-one are explored for their dopamine receptor affinity, while ester derivatives (e.g., Methyl 3,3-dimethyl-2-(methylamino)butanoate) are investigated as prodrugs due to enhanced bioavailability .
- Synthetic Challenges: The introduction of amino groups (e.g., methylamino) often requires protective strategies (e.g., Boc groups) to avoid side reactions, as seen in and .
- Industrial Use: Simpler analogs like 3-Methyl-2-butanone are favored in non-pharmaceutical applications due to cost-effective synthesis .
Q & A
Q. What are the key steps in synthesizing 3-Methyl-1-(methylamino)butan-2-one, and how can purification be optimized?
- Methodological Answer : Synthesis typically involves dissolving precursors in solvents like tetrahydrofuran (THF) under inert atmospheres (e.g., nitrogen). Reagents such as trifluoromethanesulfonic acid derivatives or methyl iodide are added for alkylation/amination. Purification often employs reverse-phase C18 chromatography (acetonitrile/water gradients) or silica gel columns (hexane/ethyl acetate mixtures) to isolate the product . Optimization requires adjusting reaction times (e.g., 27 hours at 60°C for complete conversion) and monitoring via LCMS/HPLC retention times .
Q. How should researchers characterize the compound’s structural integrity post-synthesis?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry and functional groups. For example, in related methylamino derivatives, peaks at δ 9.00 (broad singlet for NH) and δ 3.79 (methoxy group) are critical . Pair with high-resolution mass spectrometry (HRMS) to verify molecular weight and liquid chromatography (LC) to assess purity (>98% by GC) .
Q. What safety protocols are essential when handling methylamino ketones?
- Methodological Answer : Prioritize fume hood use due to volatile reagents (e.g., methyl iodide). Refer to safety data sheets (SDS) for hazards like flammability (e.g., bp 132°C for similar alcohols) and ensure proper disposal of halogenated byproducts. Use personal protective equipment (PPE) and avoid skin contact with amines, which may cause irritation .
Advanced Research Questions
Q. How can reaction yields be improved for methylamino ketone derivatives under varying conditions?
- Methodological Answer : Conduct a fractional factorial design to test variables: solvent polarity (THF vs. DMF), temperature (room temp vs. 60°C), and stoichiometry (1:2 to 1:3 molar ratios of amine to alkylating agent). For example, sodium hydride in DMF at 0°C achieved 100% yield in cyclopropane carboxylate synthesis . Monitor intermediates via thin-layer chromatography (TLC) to identify bottlenecks .
Q. What analytical strategies resolve contradictions between spectroscopic data and expected structures?
- Methodological Answer : Triangulate data using multiple techniques:
Q. How do environmental surfaces (e.g., lab equipment) influence the stability of methylamino ketones?
- Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR) to study adsorption on glass or stainless steel. Track degradation via gas chromatography (GC) under controlled humidity and temperature. For lab-scale studies, replicate indoor surface interactions using simulated environments with oxidants (e.g., ozone) .
Q. What methodologies quantify enantiomeric excess in chiral methylamino derivatives?
- Methodological Answer : Employ chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with polarimetric detection. For example, (2S)-configured methyl esters showed distinct elution profiles in acetonitrile/water systems . Alternatively, use with chiral shift reagents (e.g., Eu(hfc)) .
Data Analysis & Experimental Design
Q. How should researchers design replication studies to validate synthetic reproducibility?
- Methodological Answer :
Q. What computational tools predict the reactivity of this compound in novel reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
